molecular formula C10H5F3IN3 B13714962 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13714962
M. Wt: 351.07 g/mol
InChI Key: HGXJMQMEBGUZFB-UHFFFAOYSA-N
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Description

2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains iodine, pyridine, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine typically involves the trifluoromethylation of aryl and heteroaryl iodides. One efficient method is the copper(II)-catalyzed nucleophilic trifluoromethylation using methyl fluorosulfonyldifluoroacetate (Chen’s reagent). This method involves the use of catalytic amounts of CuCl2 instead of CuI, which significantly improves the yield of the trifluoromethylated product .

Chemical Reactions Analysis

2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Trifluoromethylation: The trifluoromethyl group can be introduced or modified using specific reagents and catalysts.

Common reagents used in these reactions include Chen’s reagent, CuCl2, and other catalytic systems. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The iodine atom can participate in various substitution reactions, leading to the formation of different products. The pyridine ring contributes to the compound’s overall chemical properties and potential biological activities .

Comparison with Similar Compounds

2-Iodo-6-(pyridin-3-yl)-4-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

    2-Iodo-4-(trifluoromethyl)pyridine: Lacks the pyrimidine ring, which may affect its chemical properties and applications.

    6-(Pyridin-3-yl)-4-(trifluoromethyl)pyrimidine:

    2-Iodo-6-(pyridin-3-yl)pyrimidine: Lacks the trifluoromethyl group, which may impact its stability and biological activities.

The presence of the trifluoromethyl group, iodine atom, and pyridine ring in this compound makes it unique and valuable for various scientific research applications .

Properties

Molecular Formula

C10H5F3IN3

Molecular Weight

351.07 g/mol

IUPAC Name

2-iodo-4-pyridin-3-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H5F3IN3/c11-10(12,13)8-4-7(16-9(14)17-8)6-2-1-3-15-5-6/h1-5H

InChI Key

HGXJMQMEBGUZFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

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